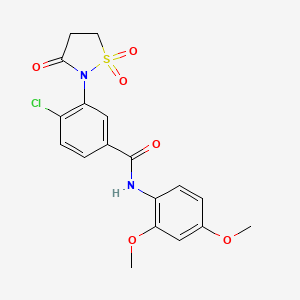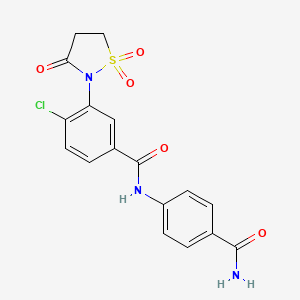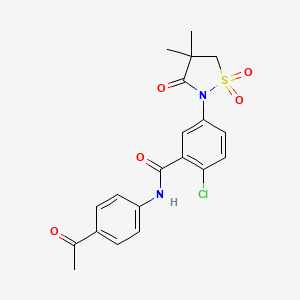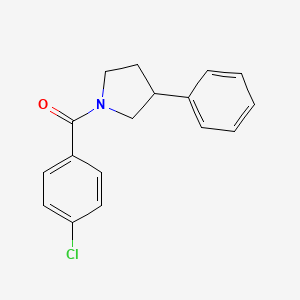![molecular formula C18H13NO3 B6525556 4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl furan-2-carboxylate CAS No. 1351284-31-5](/img/structure/B6525556.png)
4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl furan-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
Again, without a specific structural diagram or more detailed information, it’s challenging to analyze the molecular structure of “4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl furan-2-carboxylate”. The presence of the pyridine, phenyl, and furan-2-carboxylate groups suggest that this compound may have interesting electronic and steric properties .Chemical Reactions Analysis
The reactivity of “this compound” would likely depend on the specific arrangement of its functional groups. The pyridine ring, for example, is aromatic and relatively stable, but can participate in electrophilic substitution reactions. The furan-2-carboxylate group might be susceptible to reactions involving the carboxylate group .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. For example, the presence of the polar carboxylate group might increase its solubility in water, while the aromatic rings might increase its solubility in organic solvents .Wissenschaftliche Forschungsanwendungen
4-PEC has a variety of applications in scientific research. It has been used as a model compound for studying the mechanism of action of other compounds, such as the antifungal agent fluconazole. In addition, 4-PEC has been used as a model compound to study the effects of various environmental factors on the structure and reactivity of compounds. It has also been used to study the interactions between proteins and small molecules, as well as the effects of various drugs on cellular processes.
Wirkmechanismus
The mechanism of action of 4-PEC is still not fully understood. However, it is believed that the compound acts by binding to certain proteins and altering their structure and function. It is also believed that 4-PEC may act as a competitive inhibitor of certain enzymes, as well as a modulator of signal transduction pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-PEC are still being studied. However, initial studies have shown that 4-PEC can inhibit the growth of certain fungi and bacteria, as well as reduce inflammation in cells. In addition, 4-PEC has been found to have antioxidant properties, which may be beneficial in protecting against oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
4-PEC has several advantages for lab experiments. It is relatively easy to synthesize and is stable in a variety of conditions. In addition, it is non-toxic and non-irritating, making it safe to handle. However, 4-PEC is not water soluble and has a relatively low solubility in organic solvents, which can limit its use in some experiments.
Zukünftige Richtungen
The potential applications of 4-PEC are still being explored. One area of research is the use of 4-PEC as a therapeutic agent. Studies are being conducted to evaluate its potential as an anti-cancer, anti-inflammatory, and anti-bacterial agent. In addition, 4-PEC is being studied as a potential inhibitor of certain enzymes, as well as a modulator of signal transduction pathways. Finally, 4-PEC is being studied as a potential tool for studying the effects of various environmental factors on the structure and reactivity of compounds.
Synthesemethoden
4-PEC can be synthesized using a three-step process. The first step involves the reaction of 4-chloro-2-methylphenol with ethyl acetoacetate in the presence of an acid catalyst to form 4-chloro-2-methyl-3-oxobutan-2-yl phenol. This intermediate is then reacted with pyridine in the presence of a base catalyst to produce 4-chloro-2-methyl-3-oxobutan-2-yl-4-pyridinol. Finally, this intermediate is reacted with ethyl bromoacetate to form 4-PEC.
Eigenschaften
IUPAC Name |
[4-[(E)-2-pyridin-4-ylethenyl]phenyl] furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO3/c20-18(17-2-1-13-21-17)22-16-7-5-14(6-8-16)3-4-15-9-11-19-12-10-15/h1-13H/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKALBWZHAZMASI-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)OC2=CC=C(C=C2)C=CC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C(=O)OC2=CC=C(C=C2)/C=C/C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{[2-(3,4-dimethylphenoxy)ethyl]sulfanyl}-1-methyl-1H-1,3-benzodiazole hydrochloride](/img/structure/B6525506.png)
![methyl 2-[2-(azepan-1-yl)acetamido]-4-phenylthiophene-3-carboxylate; oxalic acid](/img/structure/B6525508.png)
![6-[(2,4-dimethylphenyl)amino]-1,3-dimethyl-5-phenyl-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4-dione](/img/structure/B6525516.png)
![6-(benzylamino)-1,3-dimethyl-5-(4-methylphenyl)-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4-dione](/img/structure/B6525526.png)
![5-(4-ethoxyphenyl)-1,3-dimethyl-6-[(2-methylphenyl)amino]-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4-dione](/img/structure/B6525531.png)

![4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl 2,2-dimethylpropanoate](/img/structure/B6525545.png)
![4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl cyclopropanecarboxylate](/img/structure/B6525549.png)
![2-methoxy-4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl furan-2-carboxylate](/img/structure/B6525552.png)
![4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl thiophene-2-carboxylate](/img/structure/B6525565.png)
![2-methoxy-4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl thiophene-2-carboxylate](/img/structure/B6525573.png)